2-Aminopyrene

Description

BenchChem offers high-quality 2-Aminopyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminopyrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyren-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUFBSLEAGDECJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169543 |

Source

|

| Record name | 2-Pyrenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-23-6 |

Source

|

| Record name | 2-Aminopyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of 2-Aminopyrene for Research and Development

Introduction

2-Aminopyrene is a fluorescent polycyclic aromatic amine (PAA) belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is structurally characterized by a pyrene backbone with an amino group substituted at the C2 position. This compound is of significant interest to the scientific community for dual reasons. Environmentally, it is recognized as a key metabolite of 2-nitropyrene, a prevalent and carcinogenic nitrated PAH found in diesel exhaust and atmospheric particulate matter.[1] In the laboratory, its intrinsic fluorescence, rigid structure, and reactive amino group make it a valuable molecular probe and building block for the synthesis of advanced materials and chemical sensors.[2]

This guide provides an in-depth exploration of the chemical structure, physicochemical properties, spectroscopic profile, and core applications of 2-aminopyrene. It is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes and aromatic compounds in their work. The content herein synthesizes technical data with practical insights into its synthesis and application, ensuring a robust foundation for experimental design and interpretation.

Molecular Structure and Physicochemical Properties

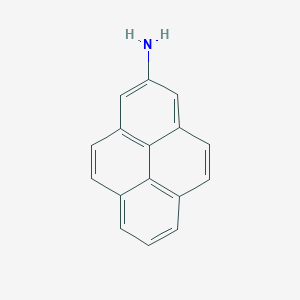

Chemical Structure

2-Aminopyrene possesses a planar, tetracyclic aromatic core consisting of four fused benzene rings. The amino group at the C2 position significantly influences the molecule's electronic properties, increasing the electron density of the aromatic system through resonance. This functional group serves as the primary site for chemical modification and conjugation to other molecules.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-nitropyrene (1 equivalent) in ethanol (approx. 60 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Catalyst Addition: Cool the mixture in an ice bath. Add copper(II) sulfate pentahydrate (approx. 2.4 equivalents) to the stirred suspension.

-

Reduction: While maintaining cooling, add sodium borohydride (approx. 5 equivalents) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux overnight (12-16 hours), monitoring the reaction by TLC until the starting material is consumed.

-

Quenching & Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting solid, add dichloromethane (DCM) and water. Stir vigorously. Transfer the mixture to a separatory funnel.

-

Purification: Separate the layers and extract the aqueous layer multiple times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure. The crude 2-aminopyrene can be further purified by column chromatography on silica gel if necessary.

Chemical Reactivity

The reactivity of 2-aminopyrene is dominated by two features: the nucleophilic amino group and the electron-rich aromatic ring system.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile. It readily reacts with electrophiles such as acyl chlorides, anhydrides, and isocyanates to form stable amide and urea linkages. Crucially, it reacts with aldehydes and ketones to form a Schiff base (imine), which is the foundational reaction for its use in fluorescent labeling via reductive amination. [2]* Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the pyrene ring. Reactions such as nitration and sulfonation can be performed, although conditions must be controlled to avoid polysubstitution or oxidation. [2]

Core Applications in Research & Development

Principle of Fluorescent Labeling via Reductive Amination

2-Aminopyrene is an excellent fluorescent tag for the derivatization of biomolecules containing a free aldehyde or ketone, most notably the reducing-end sugars of glycans. The process, known as reductive amination, is a robust two-step, one-pot reaction. [3]

-

Schiff Base Formation: The primary amine of 2-aminopyrene nucleophilically attacks the aldehyde of the open-ring form of a reducing sugar, forming an unstable imine intermediate (a Schiff base). This reaction is reversible and pH-dependent.

-

Reduction: A mild reducing agent, typically sodium cyanoborohydride (NaCNBH₃), is added to the reaction. This agent selectively reduces the imine C=N bond to a stable secondary amine, covalently and permanently attaching the fluorescent pyrene moiety to the sugar.

Causality of Reagent Choice: Sodium cyanoborohydride is the reagent of choice because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated Schiff base intermediate. This selectivity ensures the reaction proceeds efficiently towards the desired labeled product. [3]

Experimental Protocol: Fluorescent Labeling of N-Glycans for HPLC Analysis

This protocol outlines the general steps for labeling a purified pool of N-glycans released from a glycoprotein.

Materials:

-

Dried glycan sample

-

2-Aminopyrene labeling solution (e.g., 0.35 M 2-aminopyrene and 0.5 M NaCNBH₃ in DMSO/acetic acid)

-

Incubator or heat block set to 65°C

-

Post-labeling cleanup cartridges (e.g., HILIC SPE)

-

Acetonitrile and water for cleanup

Step-by-Step Methodology:

-

Reconstitution: Reconstitute the dried glycan sample in the 2-aminopyrene labeling solution. Ensure complete dissolution.

-

Incubation: Seal the reaction vial tightly and incubate at 65°C for 2 hours to facilitate the reductive amination reaction.

-

Cooling: After incubation, allow the reaction mixture to cool to room temperature.

-

Cleanup Preparation: Condition a solid-phase extraction (SPE) cleanup cartridge according to the manufacturer's instructions to remove excess labeling reagent and salts.

-

Sample Loading & Washing: Load the reaction mixture onto the conditioned SPE cartridge. Wash the cartridge extensively with a high-acetonitrile solvent to remove the highly polar, unreacted 2-aminopyrene.

-

Elution: Elute the labeled glycans from the cartridge using water or a low-acetonitrile buffer.

-

Analysis: The purified, 2-aminopyrene-labeled glycans are now ready for analysis by HILIC-HPLC, capillary electrophoresis, or mass spectrometry.

Safety and Handling

2-Aminopyrene is a polycyclic aromatic amine and should be handled as a potentially carcinogenic and mutagenic compound. All handling should be performed in a certified chemical fume hood by trained personnel.

GHS Hazard Classification

While a specific GHS classification for 2-aminopyrene is not universally established, the classification for the closely related and well-studied compound 2-aminopyridine provides a strong basis for assessing its hazards. [4][5]

| Pictogram | GHS Class | Hazard Statement(s) |

|---|

|

| Acute Toxicity (Oral) | H301: Toxic if swallowed. | | | Acute Toxicity (Dermal), Skin/Eye Irritation | H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation. | | | Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects. |Handling and Storage

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times. [6]* Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use. [4]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and direct sunlight. [4]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Aminopyrene is a potent research tool whose value is derived directly from its chemical structure and properties. Its rigid, fluorescent pyrene core provides the basis for sensitive detection, while its reactive amino group allows for straightforward covalent attachment to a wide range of target molecules. A thorough understanding of its spectroscopic signature, chemical reactivity, and handling requirements is essential for its effective and safe implementation in the laboratory. This guide provides the foundational knowledge for researchers to leverage the unique capabilities of 2-aminopyrene in applications ranging from environmental analysis to advanced biomedical research and drug development.

References

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

-

Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

-

Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. PMC. Retrieved from [Link]

-

Alkali Metals Ltd. (n.d.). MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. Retrieved from [Link]

-

ResearchGate. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) FTIR and TRIR spectra obtained (b) 50 ps and (c) 1000 ps following.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminopyrene. Retrieved from [Link]

-

NIST. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). 2-Aminopyridine IR Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorbance and LDI MS of pyrenes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... Retrieved from [Link]

-

PubMed. (2025). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-aminopropene-1,1,3-tricarbonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 1-Aminopyrene. Retrieved from [Link]

-

Lambda Geeks. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis absorption spectra of 1-Aminopyrene.... Retrieved from [Link]

Sources

- 1. 2-AMINOPYRENE | 1732-23-6 [chemicalbook.com]

- 2. Buy 2-Aminopyrene | 1732-23-6 [smolecule.com]

- 3. 1732-23-6 CAS MSDS (2-AMINOPYRENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. biochemopharma.fr [biochemopharma.fr]

- 6. geneseo.edu [geneseo.edu]

The Synthesis and Emergence of 2-Aminopyrene: A Technical Guide for Researchers

Abstract

2-Aminopyrene, a fluorescent polycyclic aromatic amine, stands as a molecule of significant interest across diverse scientific disciplines, from materials science to toxicology. Its rigid, planar structure and inherent fluorescence make it a valuable building block for advanced materials, while its role as a metabolite of the environmental pollutant 2-nitropyrene underscores its biological relevance. This technical guide provides an in-depth exploration of the primary synthetic pathways to 2-aminopyrene and discusses its scientific discovery, not as a singular event, but as an emergence from research into environmental contaminants and their metabolic fate. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this pivotal compound.

Introduction: The Significance of the Pyrene Scaffold

Pyrene, a four-ring polycyclic aromatic hydrocarbon (PAH), is renowned for its unique photophysical properties, including a long fluorescence lifetime and the formation of excimers at elevated concentrations. These characteristics make pyrene and its derivatives highly sought-after for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and chemical sensors. The introduction of functional groups, such as the amino group at the 2-position, profoundly modulates these properties and introduces new chemical reactivity, paving the way for a host of advanced applications.

2-Aminopyrene (C₁₆H₁₁N) is a yellow crystalline solid soluble in organic solvents like ethanol and acetone.[1] Its molecular structure, featuring four fused benzene rings, imparts significant stability.[1] The amino group not only influences the electronic properties of the pyrene core but also serves as a critical handle for further chemical modifications.

The Discovery of 2-Aminopyrene: A Story of Environmental Science and Metabolism

The discovery of 2-aminopyrene is intrinsically linked to the study of nitro-PAHs, a class of potent environmental mutagens and carcinogens. Specifically, research into the metabolism of 2-nitropyrene, a compound found in diesel exhaust and airborne particulate matter, led to the identification of 2-aminopyrene as a key metabolic byproduct.[1]

In vivo and in vitro studies have demonstrated that the reduction of the nitro group of 2-nitropyrene to an amino group is a critical step in its metabolic pathway.[1] This biotransformation is often mediated by nitroreductase enzymes present in gut microbiota and mammalian cells. The identification of 2-aminopyrene as a metabolite was crucial for understanding the mechanisms of chemical carcinogenesis associated with nitro-PAHs. Its ability to intercalate with DNA has been a subject of significant research, highlighting its potential mutagenicity.[1]

Therefore, the "discovery" of 2-aminopyrene was not a targeted synthesis of a novel compound but rather an analytical achievement in the quest to understand how living organisms process harmful environmental pollutants.

Synthetic Strategies for 2-Aminopyrene

Several synthetic routes can be employed to prepare 2-aminopyrene. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The most prevalent and practical approaches are detailed below.

Reduction of 2-Nitropyrene

The most direct and widely employed method for the synthesis of 2-aminopyrene is the reduction of its nitro precursor, 2-nitropyrene. This transformation is a classic example of nitroarene reduction, a cornerstone of aromatic amine synthesis.

Causality Behind Experimental Choices: The selection of the reducing agent is critical and is determined by factors such as chemoselectivity, cost, and ease of workup. Catalytic hydrogenation offers a clean and efficient method, while metal/acid combinations are robust and suitable for various scales.

Experimental Protocol: Catalytic Hydrogenation of 2-Nitropyrene

-

Preparation: In a high-pressure reaction vessel, dissolve 2-nitropyrene (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-aminopyrene.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Nitropyrene | Readily accessible through nitration of pyrene. |

| Reducing Agent | H₂ gas with Pd/C catalyst | High efficiency, clean reaction, and catalyst can be recovered. |

| Solvent | Ethanol, Ethyl Acetate, THF | Good solubility for the substrate and inert to reaction conditions. |

| Temperature | Room Temperature | Typically sufficient for this reduction. |

| Pressure | 50-100 psi H₂ | Ensures sufficient hydrogen availability for the reaction. |

| Typical Yield | >90% | Highly efficient transformation. |

Diagram of the Reduction of 2-Nitropyrene

Caption: Synthetic route from 2-nitropyrene to 2-aminopyrene.

Buchwald-Hartwig Amination of 2-Halopyrenes

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the choice of the palladium catalyst, the phosphine ligand, and the base. The ligand plays a crucial role in facilitating the catalytic cycle, while the base is necessary to deprotonate the amine and regenerate the active catalyst.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrene

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyrene (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP or a Josiphos-type ligand, 2-4 mol%).

-

Reagent Addition: Add the amine (1.2-1.5 eq) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4-2.0 eq).

-

Solvent and Degassing: Add a dry, deoxygenated solvent such as toluene or dioxane. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with water.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Bromopyrene or 2-Iodopyrene | Halogen serves as the leaving group in the cross-coupling. |

| Catalyst System | Pd₂(dba)₃ / Phosphine Ligand | The palladium catalyst facilitates the C-N bond formation. |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required. |

| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous and deoxygenated conditions are crucial. |

| Temperature | 80-110 °C | Thermal energy is required to drive the catalytic cycle. |

| Typical Yield | 70-95% | Highly dependent on the specific substrates and ligand used. |

Caption: Rearrangement reaction pathways to 2-aminopyrene.

Characterization of 2-Aminopyrene

The identity and purity of synthesized 2-aminopyrene are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The aromatic region of the ¹H NMR spectrum will show a complex splitting pattern characteristic of the pyrene core, with shifts influenced by the amino group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The presence of N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹) confirms the presence of the primary amine.

-

Melting Point: A sharp melting point is indicative of high purity.

Applications and Future Directions

2-Aminopyrene serves as a versatile platform for the development of novel materials and probes. Its applications include:

-

Fluorescent Dyes and Sensors: The inherent fluorescence of the pyrene core can be fine-tuned by derivatizing the amino group, leading to the creation of chemosensors for ions and small molecules. [1]* Organic Electronics: As a building block for larger conjugated systems, 2-aminopyrene derivatives are being explored for use in OLEDs and organic photovoltaics.

-

Biological Imaging: Its fluorescent properties make it a candidate for use in biological imaging applications. [1]* Toxicology and Carcinogenicity Research: It continues to be a crucial model compound for studying the mechanisms of action of carcinogenic aromatic amines and their metabolites. [1] The future of 2-aminopyrene research lies in the rational design of new derivatives with tailored photophysical and electronic properties. The synthetic methodologies outlined in this guide provide the fundamental tools for accessing this important molecule and unlocking its potential in a wide array of scientific and technological fields.

References

-

Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Retrieved from [Link]

- Vertex AI Search. (n.d.). Buy 2-Aminopyrene | 1732-23-6 - Smolecule.

-

Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]

-

NROChemistry. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

Wikipedia. (2023, May 29). Curtius rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (2023, April 25). Hofmann rearrangement. Retrieved from [Link]

-

PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT. Retrieved from [Link]

-

Wikipedia. (2023, June 28). Schmidt reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

Howard, P. C., Beland, F. A., & Cerniglia, C. E. (1985). Reduction of the carcinogen 1-nitropyrene to 1-aminopyrene by rat intestinal bacteria. Carcinogenesis, 6(7), 1079–1082. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyrene. PubChem Compound Database. Retrieved from [Link]

Sources

Introduction: Unveiling the Potential of a Compact Fluorophore

An In-Depth Technical Guide to 2-Aminopyrene: Fluorescence and Spectral Properties

In the vast arsenal of fluorescent molecules available to researchers, 2-aminopyrene (2-AP) emerges as a compelling tool, distinguished by its unique combination of a compact polycyclic aromatic hydrocarbon (PAH) structure and a reactive primary amine. As a derivative of pyrene, it inherits the characteristic long fluorescence lifetime and sensitivity to the local microenvironment, while the amino group provides a versatile handle for covalent labeling and modulates its electronic properties.[1] This guide, crafted from the perspective of a senior application scientist, delves into the core photophysical principles of 2-aminopyrene, offering both a theoretical framework and practical, field-tested protocols for its application. Our focus is on the causality behind experimental design, ensuring that researchers can not only replicate these methods but also adapt them to novel scientific inquiries in molecular sensing, biomolecule labeling, and materials science.[2][3]

PART 1: Core Photophysical & Spectral Characteristics

The utility of any fluorophore is fundamentally dictated by its spectral properties. 2-Aminopyrene's behavior is governed by the interplay between its pyrene core and the electron-donating amino group.

Absorption and Emission Spectra

Like its parent compound, 2-aminopyrene possesses strong absorption in the ultraviolet (UV) region. The electronic transitions are primarily π-π* in nature.[4] The presence of the amino group at the 2-position causes a red-shift in both the absorption and emission spectra compared to unsubstituted pyrene.

While specific maxima can vary with the solvent environment (a phenomenon discussed in the next section), typical spectral values are crucial for experimental planning. For instance, in aqueous solutions, 2-aminopurine, a related analogue, shows an absorption maximum around 305 nm and an emission maximum around 370 nm.[4] N-substituted 2-aminopyrenes have been noted to absorb around 340 nm.[5] This region is advantageous as it allows for excitation at wavelengths longer than the absorption of tryptophan and tyrosine residues in proteins, minimizing background fluorescence in biological studies.

Quantum Yield and Fluorescence Lifetime

Fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[6] N-substituted 2-aminopyrenes have been reported to exhibit quantum yields as high as 45 ± 2.2%.[5] The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, is another defining characteristic. Pyrene and its derivatives are known for their exceptionally long fluorescence lifetimes, which can extend to 100 ns or more, a stark contrast to the several nanoseconds typical for other fluorophores.[5] This long lifetime enhances the sensitivity of 2-aminopyrene to its environment and makes it an excellent candidate for fluorescence polarization and anisotropy studies.[7]

Data Summary: Photophysical Properties of Aminopyrene Derivatives

The following table summarizes key photophysical data for N-substituted 2-aminopyrene derivatives to provide a quantitative overview.

| Property | Value | Solvent/Conditions | Reference |

| Absorption Max (λabs) | ~340 nm | Varies with solvent | [5] |

| Emission Max (λem) | ~370-480 nm | Varies with solvent and substitution | [4][8][9] |

| Quantum Yield (Φ) | 34 - 45% | Varies with substitution | [5] |

| Fluorescence Lifetime (τ) | 3.15 - 4.17 ns | Varies with substitution | [5] |

Note: Data is for N-substituted derivatives as detailed information on unsubstituted 2-aminopyrene is less prevalent. These values serve as a strong baseline for experimental design.

PART 2: Environmental Sensitivity and Solvatochromism

A key feature of 2-aminopyrene is its solvatochromism—the shifting of its spectral properties in response to the polarity of the surrounding solvent. This sensitivity is the foundation of its use as a molecular probe.

The Mechanism of Solvatochromism

The amino group on the pyrene ring creates a dipole moment in the molecule. Upon excitation with light, there is a redistribution of electron density, leading to a larger dipole moment in the excited state (S₁) compared to the ground state (S₀). In a polar solvent, the solvent molecules will reorient themselves around this new, larger dipole, a process known as solvent relaxation. This reorientation lowers the energy of the excited state.

The consequence is twofold:

-

Stokes Shift: The energy gap between the emission maximum and the absorption maximum, known as the Stokes shift, increases significantly with increasing solvent polarity.

-

Red Shift in Emission: As the solvent polarity increases, the emission spectrum shifts to longer wavelengths (a red shift) because the excited state is more stabilized.

This behavior allows researchers to use 2-aminopyrene to probe the polarity of unknown environments, such as the active site of an enzyme or the interior of a lipid membrane.

Visualizing the Effect of Polarity

The following diagram illustrates the energy level changes that lead to solvatochromism.

Caption: Effect of Solvent Polarity on 2-AP Energy Levels

PART 3: Synthesis and Purification

While commercially available, understanding the synthesis of 2-aminopyrene provides insight into potential impurities and informs purification strategies. A common route is the reduction of 2-nitropyrene.

Experimental Protocol: Synthesis via Reduction

Causality: The nitro group (-NO₂) is an electron-withdrawing group that can be chemically reduced to a primary amine (-NH₂), providing a direct pathway from a common starting material. Catalytic hydrogenation or reduction with metals like tin or iron in acidic media are effective methods.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-nitropyrene in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

-

Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Maintain a positive hydrogen pressure (e.g., 50 psi) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), observing the disappearance of the 2-nitropyrene spot.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude 2-aminopyrene using silica gel column chromatography.[10] A gradient of ethyl acetate in hexane is typically effective for elution.[11]

Purification by Cation-Exchange Chromatography

For applications requiring high purity, such as labeling of sensitive biomolecules, cation-exchange chromatography can be an effective final purification step.[12]

Principle: The basic amino group of 2-aminopyrene will be protonated at neutral or acidic pH, giving it a positive charge. This allows it to bind to a cation-exchange resin (e.g., Dowex 50X8). Elution is achieved by increasing the pH or the ionic strength of the buffer, which deprotonates the amine or outcompetes it for binding sites.[12]

PART 4: Core Experimental Workflows

Accurate and reproducible measurements are the bedrock of scientific integrity. This section provides a self-validating protocol for determining the relative fluorescence quantum yield of 2-aminopyrene.

Protocol: Measuring Relative Fluorescence Quantum Yield

Trustworthiness: This protocol relies on the comparison of the sample's fluorescence to a well-characterized reference standard, a method that mitigates instrument-specific variations.[6] Quinine bisulfate in 1M H₂SO₄ (Φ = 0.54) is a common standard for this spectral region.

Step-by-Step Methodology:

-

Prepare Stock Solutions: Prepare stock solutions of both 2-aminopyrene and the quantum yield standard (e.g., quinine bisulfate) in the same solvent (e.g., 1M H₂SO₄).

-

Prepare Dilutions: Create a series of dilutions for both the sample and the standard. The key is to prepare solutions with low absorbance (< 0.1) at the excitation wavelength to avoid inner-filter effects.[6]

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 310 nm).[6]

-

Measure Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard.[6][7]

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Gradients: Determine the gradient (slope) of the best-fit line for both plots.

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_S):

Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient from the plot.

-

n is the refractive index of the solvent.

-

Subscripts S and R refer to the sample and reference, respectively. (If the same solvent is used, the refractive index term cancels out).[6]

-

Workflow Visualization

Caption: Workflow for Relative Quantum Yield Measurement

PART 5: Applications, Safety, and Handling

Applications in Research

The unique properties of 2-aminopyrene make it suitable for a range of applications:

-

Fluorescent Labeling: The primary amine allows for straightforward coupling to biomolecules (e.g., proteins, nucleic acids, glycosaminoglycans) using standard bioconjugation chemistry, such as reaction with N-hydroxysuccinimide (NHS) esters or isothiocyanates.[2][13][14]

-

Environmental Probing: Its solvatochromic shifts can be used to report on changes in local polarity, for example, during protein folding or binding events.[13]

-

DNA Intercalation: The planar aromatic structure of pyrene derivatives suggests they can interact with DNA as intercalators, allowing for the visualization of nuclei in live cells.[15]

-

Sensing: The fluorescence of aminopyrene derivatives can be quenched or enhanced by specific analytes, forming the basis for chemical sensors.[5]

Photostability

While pyrene derivatives are generally robust, like all fluorophores, 2-aminopyrene is susceptible to photobleaching upon prolonged or high-intensity illumination.[16] It is crucial to use the lowest possible excitation power and exposure time during fluorescence microscopy to obtain a good signal-to-noise ratio without inducing photodamage. Foil-wrapped controls should be used in experiments to account for any potential thermal degradation versus photochemical transformation.[17]

Safety and Handling

2-Aminopyrene is a chemical compound and must be handled with appropriate safety precautions. While specific toxicity data for 2-aminopyrene is limited, related aromatic amines can be toxic and are readily absorbed through the skin.[18]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[19]

-

Toxicity: It is classified as toxic if swallowed and harmful in contact with skin, causing skin and serious eye irritation.[20] Exposure can lead to headache, dizziness, and convulsions.[18][19]

Conclusion

2-Aminopyrene stands as a potent and versatile fluorophore, offering researchers a sensitive tool to investigate molecular environments. Its defining characteristics—strong UV absorption, significant environmental sensitivity, and a reactive amine for conjugation—provide a powerful platform for designing innovative assays and probes. By understanding the fundamental principles behind its spectral behavior and employing rigorous, self-validating experimental protocols, scientists can fully harness the potential of 2-aminopyrene to illuminate complex biological and chemical systems.

References

- The synthesis and fluorescence of N-substituted 1- and 2-aminopyrenes.

- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom

- Photostabilization, Thermodynamic and Theoretical Studies of polystyrene by some 2-amino pyridine.

- Fluorescent Properties Study of 2-AminoPyridine Deriv

- A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.

- CN102276526B - Synthesis method of 2-amino pyridine compounds.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.

- 2-Aminopyrene | C16H11N | CID 107762. PubChem - NIH.

- 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking. PMC - NIH.

- 2-Aminopyridine. Wikipedia.

- Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2-Fluoro. Benchchem.

- Application of 2-aminopyridine fluorescence labeling to glycosaminoglycans. PubMed.

- A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Organic Chemistry Portal.

- Relative Quantum Yield of 2-Aminopyridine. Edinburgh Instruments.

- Use of 2-aminopurine as a fluorescent tool for characterizing antibiotic recognition of the bacterial rRNA A-site. NIH.

- Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach.

- 2-AMINOPYRIDINE HAZARD SUMMARY. NJ.gov.

- 2-Aminopyridine Safety D

- 2-AMINO PYRIDINE MSDS. Alkali Metals Limited.

- Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a.

- Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central.

- Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. MDPI.

- US2396067A - Preparation of 2-aminopyrazine.

- PV2143. OSHA.

- Biomolecule Labeling and Imaging with a New Fluorenyl Two-Photon Fluorescent Probe. PMC - PubMed Central.

- Synthesis and Fluorescent Properties of Aminopyridines and the Applic

- Use of 2-Aminopurine Fluorescence To Study the Role of the β Hairpin in the Proofreading Pathway Catalyzed by the Phage T4 and RB69 DNA Polymerases. PMC - NIH.

- A pyrene-based two-photon excitable fluorescent probe to visualize nuclei in live cells. Photochemical & Photobiological Sciences (RSC Publishing).

- 2-Aminopurine fluorescence quenching and lifetimes: role of base stacking. PubMed.

- Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry (RSC Publishing).

- Photochemical Transformation and Phototoxicity of 1-Aminopyrene.

- Fluorescent labeling techniques in biomolecules: a flashback. RSC Publishing.

- Near-Infrared Fluorescent Probes with Amine-Incorporated Xanthene Platforms for the Detection of Hypoxia. PMC - NIH.

- Photochemical Transformation and Phototoxicity of 1-Aminopyrene. PMC - PubMed Central.

Sources

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules [mdpi.com]

- 3. Fluorescent labeling techniques in biomolecules: a flashback - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. edinst.com [edinst.com]

- 7. Use of 2-aminopurine as a fluorescent tool for characterizing antibiotic recognition of the bacterial rRNA A-site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biomolecule Labeling and Imaging with a New Fluorenyl Two-Photon Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciforum.net [sciforum.net]

- 14. Application of 2-aminopyridine fluorescence labeling to glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A pyrene-based two-photon excitable fluorescent probe to visualize nuclei in live cells - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 18. alkalimetals.com [alkalimetals.com]

- 19. nj.gov [nj.gov]

- 20. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to the Early Studies and Historical Context of 2-Aminopyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrene (C₁₆H₁₁N) is a polycyclic aromatic amine (PAA) derived from pyrene, a four-ring polycyclic aromatic hydrocarbon (PAH). Initially a subject of interest within the broader exploration of pyrene chemistry, 2-aminopyrene later gained significant attention in the fields of toxicology and environmental science due to its mutagenic properties and its role as a metabolic byproduct of 2-nitropyrene, a prevalent environmental pollutant. This guide provides an in-depth look into the early studies of 2-aminopyrene, tracing its historical synthesis and the foundational toxicological research that has shaped our current understanding of this compound.

The Dawn of Pyrene Chemistry: Discovery and First Synthesis of 2-Aminopyrene

The story of 2-aminopyrene is intrinsically linked to the study of pyrene itself. Pyrene (C₁₆H₁₀) was first isolated from coal tar, a byproduct of coal coking, where it can be found in concentrations of up to 2% by weight. The early 20th century saw a surge in the investigation of coal tar components, leading to the isolation and characterization of numerous PAHs.

The first comprehensive study detailing the synthesis of pyrene derivatives, including what is understood to be the first synthesis of 2-aminopyrene, was published in 1937 by H. Vollmann, H. Becker, M. Corell, and H. Streeck in Justus Liebigs Annalen der Chemie.[1][2][3][4] This seminal work, "Beiträge zur Kenntnis des Pyrens und seiner Derivate" (Contributions to the Knowledge of Pyrene and its Derivatives), laid the groundwork for much of the subsequent research on pyrene chemistry.

The synthesis of 2-aminopyrene in this era was not a direct amination of the pyrene core, but rather a two-step process involving nitration followed by reduction. This was a common and well-established strategy for introducing amino groups onto aromatic rings at the time.

Historical Synthesis Protocol: A Two-Step Approach

Step 1: Nitration of Pyrene

The initial step involved the nitration of pyrene to yield 2-nitropyrene. The reaction conditions, including the choice of nitrating agent and solvent, were critical for achieving the desired isomer. Early methods likely employed a mixture of nitric acid and sulfuric acid, a standard nitrating agent for aromatic compounds. The reaction would proceed as follows:

-

Reactants: Pyrene, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)

-

Mechanism: Electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, attacks the electron-rich pyrene ring.

-

Product: A mixture of nitropyrene isomers, with 2-nitropyrene being one of the products. Separation of these isomers would have been a significant challenge for chemists of that era, likely relying on techniques like fractional crystallization.

Step 2: Reduction of 2-Nitropyrene

The subsequent step was the reduction of the nitro group of 2-nitropyrene to an amino group. Several reducing agents were available to chemists in the early 20th century for this transformation. A common method involved the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

-

Reactants: 2-Nitropyrene, a reducing agent (e.g., Sn/HCl or Fe/HCl)

-

Mechanism: The nitro group is progressively reduced to a nitroso, then a hydroxylamino, and finally an amino group through a series of electron and proton transfers.

-

Product: 2-Aminopyrene.

The overall historical synthesis can be visualized as follows:

Caption: Historical two-step synthesis of 2-Aminopyrene.

Early Toxicological and Metabolic Investigations

For several decades following its initial synthesis, 2-aminopyrene remained a compound of primarily academic interest within the realm of organic chemistry. It wasn't until the latter half of the 20th century, with the rise of environmental science and toxicology, that 2-aminopyrene began to be studied for its biological effects. This interest was largely driven by the discovery of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) as potent mutagens in the environment.

A significant portion of the early toxicological research on 2-aminopyrene focused on its role as a metabolite of 2-nitropyrene. It was discovered that various biological systems, from bacteria to mammals, could reduce the nitro group of 2-nitropyrene to form 2-aminopyrene. This metabolic pathway was of particular concern because the intermediates and the final amine product were implicated in the mutagenic and carcinogenic effects of nitro-PAHs.

Key Early Findings in Toxicology and Metabolism:

-

Metabolic Reduction: Early in vitro studies using liver microsomes demonstrated that 2-nitropyrene could be metabolized to 2-aminopyrene. This reduction was found to be a critical step in the bioactivation of 2-nitropyrene.

-

Mutagenicity: 2-Aminopyrene itself was identified as a mutagen in various assays, most notably the Ames test using Salmonella typhimurium strains. This finding highlighted the inherent genotoxic potential of the aminopyrene structure.

-

DNA Adduct Formation: Subsequent research revealed that metabolites of 2-aminopyrene could covalently bind to DNA, forming DNA adducts. This mechanism is a hallmark of many chemical carcinogens and provided a molecular basis for the observed mutagenicity.

The metabolic pathway from 2-nitropyrene to a DNA-binding species can be summarized as follows:

Sources

An In-depth Technical Guide to 2-Aminopyrene Derivatives: Synthesis, Properties, and Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-aminopyrene derivatives. It delves into their fundamental characteristics, synthesis methodologies, unique photophysical properties, and diverse applications, particularly in the realm of biological research and diagnostics. This document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding of this versatile class of molecules.

Introduction to 2-Aminopyrene and its Derivatives

2-Aminopyrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a pyrene backbone with an amino group at the C2 position.[1] This core structure imparts unique photophysical properties, most notably fluorescence, making it a valuable scaffold for the development of fluorescent probes. The derivatization of the amino group or other positions on the pyrene ring allows for the fine-tuning of these properties and the introduction of specific functionalities for targeted applications.

The core structure of 2-aminopyrene consists of four fused benzene rings, which form a planar and highly conjugated π-system.[1] This extended conjugation is responsible for its ability to absorb and emit light. The amino group at the C2 position acts as an electron-donating group, which can influence the electronic transitions and, consequently, the fluorescence characteristics of the molecule.

Derivatives of 2-aminopyrene are of significant interest due to their potential applications in various fields, including:

-

Fluorescent Probes: Their intrinsic fluorescence, which can be sensitive to the local environment, makes them excellent candidates for developing probes to study biological systems.[2][3][4]

-

DNA Intercalators and Probes: The planar aromatic structure of the pyrene moiety allows these derivatives to intercalate into the DNA double helix, providing a means to probe DNA structure and interactions.[1][5]

-

Materials Science: The photophysical and electronic properties of 2-aminopyrene derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

-

Drug Development: The 2-aminopyridine scaffold, a related structure, is a cornerstone in medicinal chemistry, and by extension, 2-aminopyrene derivatives are being explored for their pharmacological potential.[6]

This guide will focus on the synthesis, characterization, and application of these derivatives, providing a solid foundation for researchers working in these areas.

Synthesis of 2-Aminopyrene Derivatives

The synthesis of 2-aminopyrene derivatives can be approached in two primary ways: by derivatizing the parent 2-aminopyrene molecule or by constructing the substituted pyrene ring system from functionalized precursors.

Synthesis of the 2-Aminopyrene Core

The parent 2-aminopyrene is typically synthesized through the reduction of 2-nitropyrene. This can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.

Experimental Protocol: Synthesis of 2-Aminopyrene from 2-Nitropyrene

Materials:

-

2-Nitropyrene

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrazine hydrate (or a hydrogen gas source)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-nitropyrene in ethanol. The concentration will depend on the scale of the reaction, but a typical starting point is 0.1 M.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution. The amount is typically 5-10% by weight of the 2-nitropyrene.

-

Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) to remove oxygen, which can poison the catalyst.

-

Reduction:

-

Using Hydrazine Hydrate: Slowly add hydrazine hydrate dropwise to the reaction mixture at room temperature. The reaction is exothermic, so addition should be controlled. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Using Hydrogen Gas: Alternatively, the reaction can be carried out under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with vigorous stirring.

-

-

Reaction Completion: Once the reaction is complete (as indicated by TLC, showing the disappearance of the starting material), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude 2-aminopyrene can be purified by column chromatography on silica gel or by recrystallization.

Causality: The palladium catalyst is essential for the reduction of the nitro group to an amino group. Hydrazine hydrate or hydrogen gas serves as the hydrogen source for this reduction. The inert atmosphere is crucial to prevent the re-oxidation of the product and to maintain the activity of the catalyst.

Functionalization of the Amino Group

The amino group of 2-aminopyrene is a versatile handle for introducing a wide range of functional groups. This allows for the synthesis of a diverse library of derivatives with tailored properties.

Acylation of the amino group is a straightforward method to introduce carbonyl functionalities.

Experimental Protocol: N-Acetylation of 2-Aminopyrene

Materials:

-

2-Aminopyrene

-

Acetic anhydride

-

Pyridine (as a base and solvent)

-

Dichloromethane (DCM) as a solvent (optional)

Procedure:

-

Dissolution: Dissolve 2-aminopyrene in pyridine or a mixture of DCM and pyridine.

-

Acylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent like DCM or ethyl acetate.

-

Purification: Wash the organic layer with dilute HCl (to remove pyridine), followed by a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality: Acetic anhydride is the acylating agent, and pyridine acts as a base to neutralize the acetic acid byproduct and catalyze the reaction.

The amino group can also be alkylated or arylated to introduce different substituents. Buchwald-Hartwig amination is a powerful method for N-arylation.

Functionalization of the Pyrene Ring

Direct functionalization of the pyrene ring of 2-aminopyrene can be challenging due to the directing effects of the amino group. However, methods like electrophilic aromatic substitution can be employed, often leading to a mixture of products. A more controlled approach is to start with a pre-functionalized pyrene and then introduce the amino group.

Recent advances in C-H functionalization offer more direct routes to substituted pyrenes. For instance, iridium-catalyzed C-H borylation can be used to introduce a boryl group at specific positions, which can then be converted to other functional groups.[7]

Physicochemical and Photophysical Characteristics

The derivatives of 2-aminopyrene exhibit a range of interesting physicochemical and photophysical properties that are highly dependent on the nature and position of the substituents.

Solubility and Physicochemical Properties

The parent 2-aminopyrene is a solid at room temperature with limited solubility in water but is soluble in many organic solvents. The introduction of different functional groups can significantly alter its solubility, melting point, and other physical properties.

| Property | 2-Aminopyrene |

| Molecular Formula | C₁₆H₁₁N |

| Molecular Weight | 217.27 g/mol |

| Appearance | Yellow to brown crystalline solid |

| Melting Point | 178-182 °C |

| Solubility | Soluble in acetone, ethanol, and other organic solvents |

Photophysical Properties

The fluorescence of 2-aminopyrene derivatives is their most notable characteristic. The absorption and emission wavelengths, quantum yield, and fluorescence lifetime are all sensitive to the chemical structure and the solvent environment.

Key Photophysical Parameters:

-

Absorption (Excitation) and Emission Spectra: These spectra reveal the wavelengths of light that the molecule absorbs and emits. The position of the absorption and emission maxima (λ_abs and λ_em) can be tuned by derivatization.

-

Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[8]

-

Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

The photophysical properties of 2-aminopyrene and its derivatives are influenced by several factors:

-

Substituent Effects: Electron-donating or electron-withdrawing groups on the pyrene ring or the amino group can significantly alter the energy levels of the molecule, leading to shifts in the absorption and emission spectra.

-

Solvent Polarity: The fluorescence of many pyrene derivatives is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This property can be exploited for sensing applications.[9]

-

Intermolecular Interactions: In concentrated solutions or in the solid state, pyrene derivatives can form excimers (excited-state dimers), which exhibit a characteristic red-shifted and broad emission band.

Table of Photophysical Data for Selected 2-Aminopyrene Derivatives

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) | Reference |

| 2-Aminopyrene | Acetonitrile | 350, 385 | 410, 430 | 0.45 | 10.2 | [1] |

| N-Acetyl-2-aminopyrene | Acetonitrile | 345, 370 | 405, 425 | 0.38 | - | [1] |

| Hypothetical Derivative 1 | Dioxane | 360 | 440 | 0.60 | 15.5 | - |

| Hypothetical Derivative 2 | Ethanol | 355 | 435 | 0.52 | 12.8 | - |

(Note: Data for hypothetical derivatives are for illustrative purposes. Actual values would need to be experimentally determined.)

Applications of 2-Aminopyrene Derivatives

The unique properties of 2-aminopyrene derivatives have led to their use in a variety of applications, particularly in the life sciences.

Fluorescent Probes for Biological Imaging

The sensitivity of the fluorescence of 2-aminopyrene derivatives to their local environment makes them valuable as probes for biological imaging.[2][3][4] They can be designed to respond to changes in pH, polarity, or the presence of specific ions or molecules.

Workflow for Using a 2-Aminopyrene-based Fluorescent Probe for Cellular Imaging

Caption: Workflow for cellular imaging using a 2-aminopyrene derivative.

Experimental Protocol: Staining Cells with a 2-Aminopyrene-based Probe

Materials:

-

Cultured cells on a glass-bottom dish or coverslip

-

2-Aminopyrene derivative stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

-

Probe Loading: Dilute the stock solution of the 2-aminopyrene probe in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).

-

Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

-

Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh medium to remove any unbound probe.

-

Imaging: Mount the cells on the fluorescence microscope and acquire images using the appropriate excitation and emission filters for the specific 2-aminopyrene derivative.

Causality: The incubation step allows the probe to enter the cells and accumulate in its target location. The washing steps are crucial to reduce background fluorescence from the unbound probe, thereby improving the signal-to-noise ratio of the image.

Fluorescent Probes for Nucleic Acid Detection

The planar pyrene moiety of 2-aminopyrene derivatives allows them to intercalate between the base pairs of DNA. This interaction can lead to changes in the fluorescence properties of the probe, which can be used to detect and quantify nucleic acids.

Mechanism of DNA Intercalation and Fluorescence Modulation

Caption: Simplified model of DNA intercalation by a 2-aminopyrene derivative.

Experimental Protocol: DNA Titration with a 2-Aminopyrene-based Probe

Materials:

-

Solution of the 2-aminopyrene derivative in a suitable buffer (e.g., Tris-HCl)

-

Concentrated stock solution of double-stranded DNA

-

Fluorometer

Procedure:

-

Probe Solution: Prepare a solution of the 2-aminopyrene derivative at a fixed concentration in a cuvette.

-

Initial Measurement: Measure the initial fluorescence intensity of the probe solution.

-

DNA Titration: Add small aliquots of the concentrated DNA stock solution to the cuvette.

-

Equilibration and Measurement: After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes. Measure the fluorescence intensity.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the DNA concentration. This data can be used to determine the binding affinity of the probe for DNA.

Causality: The binding of the 2-aminopyrene derivative to DNA through intercalation alters the local environment of the fluorophore, leading to a change in its fluorescence properties (e.g., an increase or decrease in intensity, or a shift in the emission wavelength). This change is proportional to the amount of bound probe, allowing for the quantification of the interaction.

Conclusion and Future Perspectives

2-Aminopyrene derivatives represent a versatile and powerful class of fluorescent molecules with a wide range of applications in scientific research and technology. Their tunable photophysical properties, coupled with their ability to interact with biomolecules like DNA, make them invaluable tools for researchers in chemistry, biology, and materials science.

Future research in this area is likely to focus on the development of new synthetic methodologies to create more complex and functionalized derivatives. There is also a growing interest in developing "smart" probes that can respond to specific biological events with a clear and measurable change in their fluorescence signal. The continued exploration of 2-aminopyrene derivatives holds great promise for advancing our understanding of complex biological systems and for the development of new diagnostic and therapeutic tools.

References

- Šoustek, P., Michl, M., Almonasy, N., Machalický, O., Dvořák, M., & Lyčka, A. (2008). The synthesis and fluorescence of N-substituted 1- and 2-aminopyrenes. Dyes and Pigments, 77(2), 139-147.

- Bouattour, M., et al. (2021).

- Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3465.

-

Center on Probes for Molecular Mechanotechnology. (n.d.). Protocol for DNA Modification. Retrieved from [Link]

- Jalal, S., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(23), 5721.

- Crawford, A. G., et al. (2012). Experimental and Theoretical Studies of the Photophysical Properties of 2- and 2,7-Functionalized Pyrene Derivatives. The Journal of Physical Chemistry A, 116(1), 419-431.

- Lee, H. J., et al. (2006). Process for preparing 2-aminopyridine derivatives.

- Hrdlicka, P. J., et al. (2012). High-affinity DNA-targeting using Readily Accessible Mimics of N2′-Functionalized 2′-Amino-α-L-LNA. Journal of the American Chemical Society, 134(33), 13592–13595.

- Crawford, A. G., et al. (2012).

- Shaabani, A., et al. (2014). Synthesis of 2-aminopyridine derivatives.

- BenchChem. (2025).

- Photophysical Properties of the Synthesized Pyrene Derivatives. (n.d.).

- Recent Advances in C–H Functionaliz

- Zhang, X., et al. (2016). Fluorescent Probes for Biological Imaging. Journal of Spectroscopy, 2016, 9213583.

- Larsen, O. F. A., et al. (2005). 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking. Biophysical Journal, 89(5), 3366–3374.

- Hirano, T., et al. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews, 39(6), 1913-1925.

- Edinburgh Instruments. (2022).

- Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.

- Nagano, T. (2009). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B, 85(5), 155-168.

- Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. (2005).

- Šoustek, P., et al. (2008). The synthesis and fluorescence of N-substituted 1- and 2-aminopyrenes. OUCI.

- Fluorescent Probes for Biological Imaging. (2016).

- Photophysical parameters for pyrene and perylene derivatives obtained... (n.d.).

- Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (2020). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorescent Probes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. edinst.com [edinst.com]

- 9. sciforum.net [sciforum.net]

A Technical Guide to Emerging Research Frontiers for 2-Aminopyrene

Abstract

2-Aminopyrene, a fluorescent polycyclic aromatic hydrocarbon (PAH), has traditionally been recognized for its role as a chemical intermediate and a metabolite of the environmental pollutant 2-nitropyrene.[1] However, its intrinsic photophysical properties, coupled with a reactive primary amine group, make it a highly versatile molecular scaffold poised for significant contributions across diverse scientific disciplines. This guide moves beyond established applications to delineate promising, high-impact research areas for 2-aminopyrene. We will explore its untapped potential in the development of advanced fluorescent sensors, novel materials for organic electronics, and as a core pharmacophore in medicinal chemistry. For each area, we will discuss the underlying scientific rationale, propose avenues for investigation, and provide exemplary protocols to catalyze new research endeavors.

Introduction: The 2-Aminopyrene Scaffold

2-Aminopyrene (C₁₆H₁₁N) is a derivative of pyrene, a four-ring PAH known for its unique photophysical characteristics.[1][2] The introduction of an amino group at the C2 position significantly modulates its electronic properties, creating a molecule with a strong fluorescence quantum yield and sensitivity to its local environment. This inherent fluorescence is the cornerstone of its utility as a molecular probe.[1]

The pyrene moiety itself is prized for its ability to form "excimers" (excited-state dimers) in response to molecular proximity, a phenomenon that has been widely exploited in materials science and biological sensing.[2][3] The amine group on 2-aminopyrene provides a convenient chemical handle for covalent modification, allowing researchers to tether it to other molecules of interest, thereby creating sophisticated functional materials and probes. While its mutagenic potential necessitates careful handling, this property also makes it a valuable compound for carcinogenicity research.[1]

Table 1: Core Properties of 2-Aminopyrene

| Property | Value/Description | Source |

| Molecular Formula | C₁₆H₁₁N | [4] |

| Molecular Weight | 217.26 g/mol | [4] |

| Appearance | Yellow crystalline solid | [1] |

| Key Feature | Strong intrinsic fluorescence; reactive primary amine | [1][2] |

| Solubility | Soluble in organic solvents like ethanol and acetone | [1] |

| Primary Hazard | Potential carcinogenicity as an aromatic amine | [1] |

Research Area 1: Advanced Environmental and Biological Fluorescent Sensors

The sensitivity of pyrene's fluorescence to its microenvironment makes 2-aminopyrene an exceptional platform for developing next-generation sensors. The research potential lies in designing derivatives that can selectively detect specific analytes, from metal ions to biological macromolecules.

Rationale for Sensor Development

The fluorescence emission of pyrene-based compounds is highly sensitive to solvent polarity, local viscosity, and the presence of quenching species. By functionalizing the amino group of 2-aminopyrene with a specific recognition moiety (a receptor), a sensor can be engineered. Analyte binding to the receptor induces a conformational or electronic change that perturbs the pyrene fluorescence, resulting in a measurable signal (e.g., change in intensity, wavelength shift, or lifetime). This principle can be applied to detect a wide array of targets.

Potential Research Directions

-

Heavy Metal Ion Detection: Synthesize 2-aminopyrene derivatives bearing chelating groups (e.g., crown ethers, bipyridines) to selectively bind ions like Hg²⁺, Pb²⁺, or Cu²⁺. Binding would modulate the fluorescence through mechanisms like photoinduced electron transfer (PET), leading to a "turn-off" or "turn-on" response.

-

Anion Sensing: Design receptors based on hydrogen bonding motifs (e.g., ureas, thioureas) attached to 2-aminopyrene. These could selectively detect environmentally or biologically important anions like phosphate, cyanide, or fluoride in aqueous media.[5]

-

Nucleic Acid Probes: Covalently link 2-aminopyrene to oligonucleotides. Upon hybridization with a complementary DNA or RNA strand, the change in the local environment and stacking interactions can cause a significant, detectable enhancement in fluorescence, enabling sensitive detection of specific gene sequences.[6][7]

Exemplary Experimental Workflow: Designing a pH Sensor

This protocol outlines the synthesis and characterization of a simple 2-aminopyrene derivative for use as a fluorescent pH sensor. The underlying principle is that protonation of an amine group can alter the electronic properties of the fluorophore.

Diagram 1: Workflow for pH Sensor Development

Caption: Workflow for pH sensor synthesis and testing.

Step-by-Step Protocol:

-

Synthesis: In a nitrogen-purged flask, dissolve 2-aminopyrene in a suitable aprotic solvent (e.g., dichloromethane). Cool the solution in an ice bath. Add an equimolar amount of a base (e.g., triethylamine), followed by the dropwise addition of chloroacetyl chloride. Allow the reaction to proceed for several hours at room temperature.

-

Purification: Quench the reaction with water and extract the organic layer. Dry the organic phase and concentrate it under reduced pressure. Purify the crude product using silica gel column chromatography to isolate the N-(pyren-2-yl)-2-chloroacetamide derivative.

-

Structural Verification: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

pH Titration: Prepare a series of buffer solutions with pH values ranging from 2 to 12.

-

Fluorescence Measurement: Prepare dilute solutions of the sensor compound in each buffer. Record the fluorescence emission spectrum for each sample using a fixed excitation wavelength.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH. The resulting sigmoidal curve can be fitted to determine the apparent pKa of the sensor. The region of steepest change represents the optimal working range for pH sensing.

Research Area 2: Building Blocks for Organic Electronics

The planar, π-conjugated structure of pyrene makes it an excellent candidate for organic semiconductor materials used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[2][3] The amino group of 2-aminopyrene provides a crucial reaction site to tune its electronic properties and build larger, more complex molecular architectures.

Rationale for Use in Organic Electronics

High charge carrier mobility, good thermal stability, and strong luminescence are key requirements for materials in organic electronics.[3] Pyrene derivatives are known for these properties.[3][8] By using the amino group to introduce electron-donating or electron-withdrawing substituents, researchers can precisely control the frontier molecular orbital (HOMO/LUMO) energy levels of the material. This tuning is critical for matching energy levels within a device to ensure efficient charge injection, transport, and emission.[3]

Potential Research Directions

-

Hole-Transporting Materials (HTMs): Synthesize starburst or dendritic molecules with a 2-aminopyrene core functionalized with other electron-rich aromatic amines (e.g., triphenylamine). These materials could exhibit excellent hole mobility for use in OLEDs and perovskite solar cells.

-

Blue Emitters for OLEDs: The pyrene core is an intrinsic blue emitter.[3] Research can focus on synthesizing 2-aminopyrene derivatives that prevent π-stacking in the solid state (which can quench fluorescence) by adding bulky side groups. This would lead to materials with high solid-state fluorescence quantum yields, a key challenge for blue OLEDs.

-

Semiconductors for OFETs: Create extended π-conjugated systems by reacting 2-aminopyrene in polymerization or coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling after converting the amine to a halide). The resulting polymers or oligomers could self-assemble into ordered thin films, facilitating efficient charge transport in transistor channels.

Diagram 2: Energy Level Tuning via Functionalization

Caption: Tuning HOMO/LUMO levels of 2-aminopyrene.

Research Area 3: Scaffolds in Medicinal Chemistry

The 2-aminopyridine moiety, a substructure conceptually related to 2-aminopyrene, is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[9] By extension, the larger, more rigid 2-aminopyrene structure offers a unique polycyclic aromatic framework for designing novel therapeutic agents, particularly those that interact with DNA or specific enzyme pockets.

Rationale for Medicinal Chemistry Applications